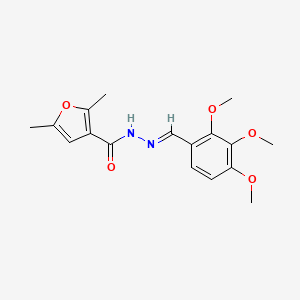

2,5-dimethyl-N'-(2,3,4-trimethoxybenzylidene)-3-furohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related hydrazone compounds involves condensation reactions between hydrazides and aldehydes, leading to the formation of hydrazones with diverse substituents and functional groups. An efficient synthesis of (E)-N'-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, a compound closely related to the one , has been described, showcasing the molecular structural features characterized by FTIR, NMR, and MS techniques, and confirmed by X-ray diffraction. Quantum chemical calculations were performed to explain stability and geometry, highlighting the role of intermolecular hydrogen bonds in solution phase stability (Mkadmh et al., 2020).

Molecular Structure Analysis

X-ray crystallography has been pivotal in elucidating the molecular structures of various hydrazone compounds, revealing configurations and stabilizing interactions such as hydrogen bonds and weak π···π stacking interactions. The structural characterization of these compounds provides insights into their geometric configurations, highlighting the E configuration with respect to C=N double bonds and detailing the stabilizing interactions within their crystal structures (Han, 2013).

Chemical Reactions and Properties

Research into related compounds has explored their reactivity and interaction with other chemical entities, revealing insights into regioselective arylation processes and the influence of substituents on chemical behavior. The synthesis processes often involve catalytic amounts of reagents, leading to the formation of products with specific substitutions, showcasing the compounds' reactivity and potential for further chemical modifications (Alonso & Yus, 1991).

Physical Properties Analysis

The physical properties of related hydrazones, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. The crystallographic studies provide valuable data on unit cell dimensions, space group, and molecular conformations, which are critical for understanding the physical state and stability of these compounds under various conditions (Fang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and potential for forming derivatives or complexes, are integral to understanding the compound's behavior in chemical reactions. Studies on related compounds have highlighted their potential in forming complexes and their reactivity, which can be tailored by modifying substituents or reaction conditions (Agarwal, Prasad, & Goel, 2004).

Aplicaciones Científicas De Investigación

Bioactive Properties and Supramolecular Chemistry

Several studies have demonstrated the synthesis and characterization of Schiff base compounds and their metal complexes, highlighting their significant bioactive properties. For instance, compounds bearing the azomethine group, including derivatives related to the specified compound, have been known to exhibit antibacterial and anti-enzymatic activities. The structural features of these compounds, such as the presence of methoxy groups and the Schiff base linkage, play a crucial role in their biological activities (Aziz‐ur‐Rehman et al., 2014; Sirajuddin et al., 2013).

Additionally, the synthesis of novel Schiff bases and their dioxomolybdenum(VI) complexes have been investigated, revealing their potential in catalysis and hydrogen bonding interactions. These studies suggest that the Schiff bases derived from compounds similar to 2,5-dimethyl-N'-(2,3,4-trimethoxybenzylidene)-3-furohydrazide can form stable complexes with metals, influencing their reactivity and potential applications in catalysis (Xue et al., 2013).

The crystal structures and antimicrobial activities of related benzohydrazone compounds have also been explored, demonstrating their effectiveness against various microbial strains. The study of these compounds' crystal structures provides insights into their molecular interactions and stability, which are essential for understanding their biological activities (Han, 2013).

Propiedades

IUPAC Name |

2,5-dimethyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-10-8-13(11(2)24-10)17(20)19-18-9-12-6-7-14(21-3)16(23-5)15(12)22-4/h6-9H,1-5H3,(H,19,20)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBNYTULQKKNN-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)

![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)

![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)

![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)

![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)

![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)

![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)

![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)